![molecular formula C15H16N2O3S B12957185 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime is a compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and an ethanone oxime moiety
Preparation Methods
The synthesis of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime typically involves the following steps:
Formation of the Ethanone Intermediate: The initial step involves the preparation of the ethanone intermediate through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst.
Oxime Formation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to form the oxime. This reaction is typically carried out in an aqueous or alcoholic medium.
Methylsulfonylation: The final step involves the introduction of the methylsulfonyl group through a sulfonylation reaction. This step uses a sulfonyl chloride and a base to achieve the desired substitution.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction of the oxime group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for this reaction include alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, leading to inhibition or activation of their functions. The methylsulfonyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone: Lacks the oxime group, resulting in different reactivity and biological activity.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Hydrazone: Contains a hydrazone group instead of an oxime, leading to variations in its chemical and biological properties.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Thiosemicarbazone:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(NZ)-N-[1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-6-13(10-16-11)15(17-18)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10,18H,9H2,1-2H3/b17-15- |
InChI Key |
GYTLYWQDGKQKLH-ICFOKQHNSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)/C(=N\O)/CC2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CC1=NC=C(C=C1)C(=NO)CC2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


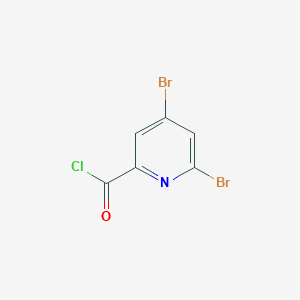
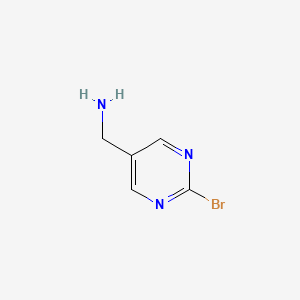
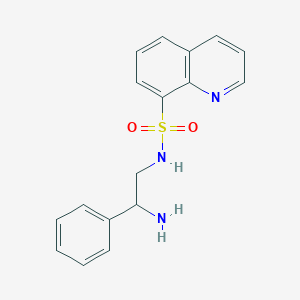
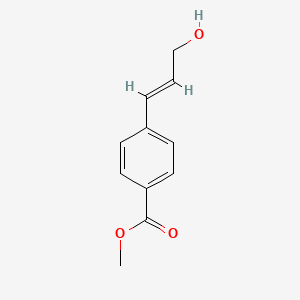
![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
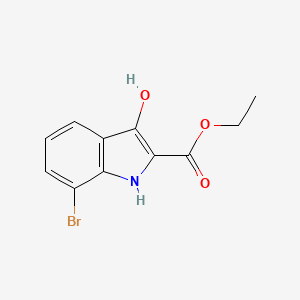
![1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine](/img/structure/B12957142.png)
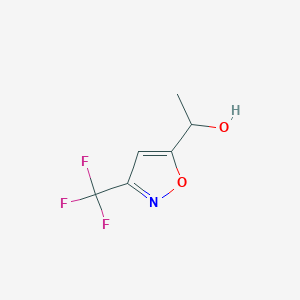


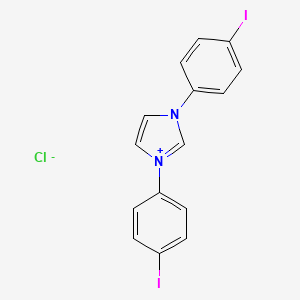

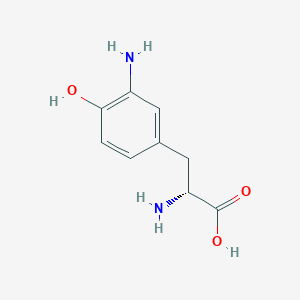
![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
